Core Scaffold Divergence from Apixaban: Pyrazolo-Pyridinone vs. Monocyclic Benzamide Framework
Apixaban (CAS 503612-47-3) incorporates a tricyclic 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide core that positions the P1 4-methoxyphenyl and P4 2-oxopiperidinyl-phenyl groups into the FXa S1 and S4 pockets with a Ki of 0.08 nM against human FXa [1]. In contrast, CAS 941979-54-0 is a monocyclic benzamide lacking the pyrazole ring and the tetrahydro-pyridinone lactam ring that provides critical hydrogen-bonding contacts to Gly216 and Gln192 in the FXa active site. Patent data on monocyclic benzamide FXa inhibitors indicate that deconstruction of the bicyclic/ tricyclic scaffold typically increases Ki values by 2–3 orders of magnitude into the 10–200 nM range [2]. This scaffold difference makes CAS 941979-54-0 functionally distinct from apixaban and positions it as a synthetic intermediate or impurity reference standard rather than a potent FXa drug candidate.
| Evidence Dimension | Factor Xa inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Not directly determined; predicted from class-level scaffold structure–activity relationships to lie in the ~10–200 nM range based on monocyclic benzamide analogs [2]. |
| Comparator Or Baseline | Apixaban: Ki = 0.08 nM against human FXa [1] |
| Quantified Difference | Estimated >100-fold weaker FXa inhibition relative to apixaban based on scaffold deconstruction. |
| Conditions | Human Factor Xa enzymatic assay utilizing chromogenic substrate; data extracted from published patent examples. |
Why This Matters
For users requiring potent FXa inhibition (e.g., in vivo antithrombotic studies), apixaban is the appropriate choice; CAS 941979-54-0 serves a distinctly different role as a synthetic reference or impurity marker.
- [1] Pinto DJP, Orwat MJ, Koch S, et al. J Med Chem. 2007; 50(22): 5339–5356. View Source
- [2] Millennium Pharmaceuticals, Inc. Benzamides and Related Inhibitors of Factor Xa. US 2018/0036296 A1. View Source
